![molecular formula C27H28N2O8S2 B2794896 Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate CAS No. 438029-16-4](/img/structure/B2794896.png)
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine . It has been synthesized and evaluated for its antitumor activities against HeLa, A549, and MCF-7 cell lines .
Synthesis Analysis
The compound was synthesized via a Pd-catalyzed C-N cross-coupling . The process involved the use of 5-bromo-benzo[d][1,3]dioxole, PdCl2, xantphos, Cs2CO3, and 1,4-dioxane at 130°C . Other reagents and conditions used in the synthesis include ethyl bromoacetate, NaH, DMF, fused heteroaryl halides, and toluene .Molecular Structure Analysis
The molecular structure of this compound consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Pd-catalyzed C-N cross-coupling . This process involves the use of 5-bromo-benzo[d][1,3]dioxole, PdCl2, xantphos, Cs2CO3, and 1,4-dioxane at 130°C .Physical and Chemical Properties Analysis
The aromatic protons in benzo[d][1,3]dioxole and phenyl groups of the as-prepared molecules exhibited different signals (δ: 7.94–6.05 and 7.83–6.06) for 4 and 5, respectively .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been involved in the synthesis of novel compounds through processes like cyclization and reactions with various chemical agents. For example, it's used in the synthesis of benzenepeptide derivatives, highlighting its utility in complex organic syntheses (Tang Li-jua, 2015).
Pharmacological Research
- In pharmacological studies, derivatives of this compound have been used to synthesize various pharmacologically active benzo[b]thiophen derivatives. These derivatives show potential in creating new medicinal compounds (N. Chapman et al., 1971).
Anti-microbial Studies
- The compound has been used in the formation of ethyl benzodioxophosphol-oxothiazolidin-thiophene-2-carboxylates, which have been evaluated for their anti-microbial activity. This indicates its relevance in the development of new anti-microbial agents (YN Spoorthy et al., 2021).
Cytotoxicity and Anti-cancer Potential
- Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate derivatives have been synthesized and evaluated for their potential as cytotoxic agents against various cancer cell lines. This shows its application in cancer research and potential for developing new cancer therapies (R. Mohareb et al., 2016).
Photovoltaic Performance
- The compound has been utilized in studies related to photovoltaic performance, specifically in the creation of materials for solar cell applications. This usage highlights its potential in renewable energy research (Martin Helgesen et al., 2010).
Mecanismo De Acción
Target of Action
Similar compounds with abenzo[d][1,3]dioxol-5-ylmethyl moiety have been reported to exhibit anticancer activity against various cancer cell lines .
Biochemical Pathways
It is known that many anticancer agents, including those with similar structures, often target microtubules and their component protein, tubulin . These agents can cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have similar effects.
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O8S2/c1-3-35-27(31)24-17(2)23(15-18-4-9-21-22(14-18)37-16-36-21)38-26(24)28-25(30)19-5-7-20(8-6-19)39(32,33)29-10-12-34-13-11-29/h4-9,14H,3,10-13,15-16H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJYUKYGNOJGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
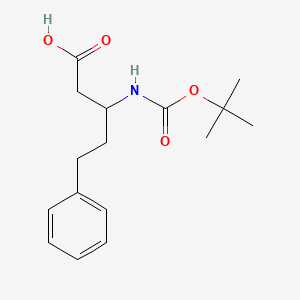
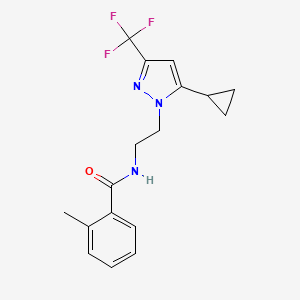
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate](/img/structure/B2794816.png)
![N-(4-{[(3Z)-2-oxo-6-(trifluoromethyl)-2,3-dihydro-1H-indol-3-ylidene]methyl}phenyl)acetamide](/img/structure/B2794817.png)

![1-Phenyl-4-[4-(pyridin-2-yl)piperazin-1-yl]phthalazine](/img/structure/B2794819.png)
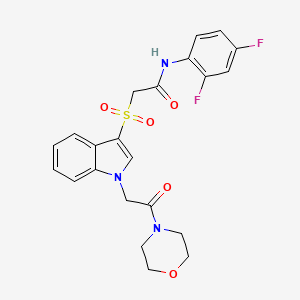


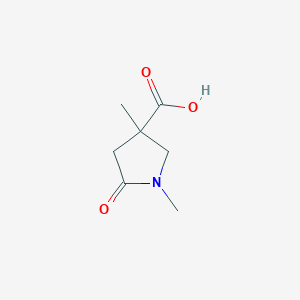
![2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2794829.png)
![4-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2794830.png)
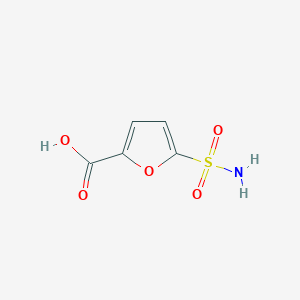
![1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxy-ethanone](/img/structure/B2794836.png)
